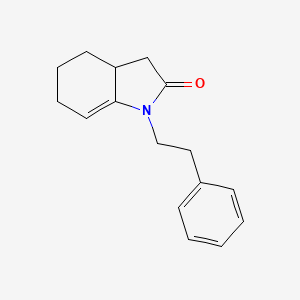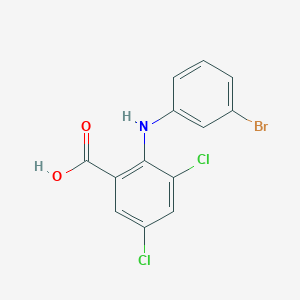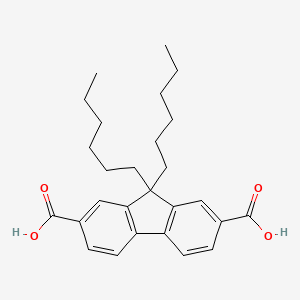
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is a chemical compound known for its applications in the field of organic electronics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two hexyl groups at the 9 position. This compound is particularly noted for its use in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid typically involves the bromination of fluorene derivatives followed by the introduction of hexyl groups. One common method includes the use of 2,7-dibromo-9,9-dihexylfluorene as an intermediate. This intermediate can be synthesized through the bromination of 9,9-dihexylfluorene using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields dibromo derivatives, while coupling reactions can produce a variety of substituted fluorene compounds .
Wissenschaftliche Forschungsanwendungen
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and PLEDs, contributing to the development of advanced display technologies
Wirkmechanismus
The mechanism by which 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid exerts its effects is primarily related to its electronic properties. The presence of hexyl groups and carboxylic acid functionalities influences the compound’s ability to participate in electron transfer processes. These properties make it an effective material for use in electronic devices, where it can facilitate charge transport and enhance electroluminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific combination of hexyl groups and carboxylic acid functionalities. This combination provides a balance of solubility, electronic properties, and reactivity that is particularly advantageous for applications in organic electronics .
Eigenschaften
CAS-Nummer |
536744-35-1 |
|---|---|
Molekularformel |
C27H34O4 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
9,9-dihexylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C27H34O4/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25(28)29)11-13-21(23)22-14-12-20(26(30)31)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
NEXBMIFOQHWNDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
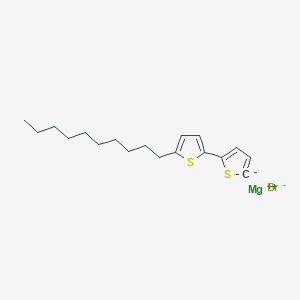
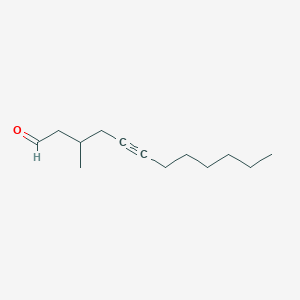
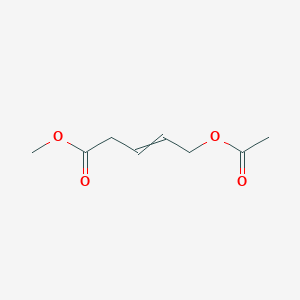
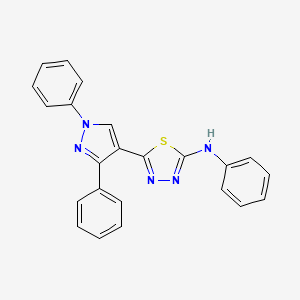
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
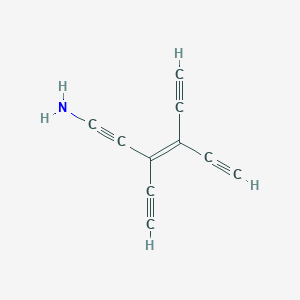
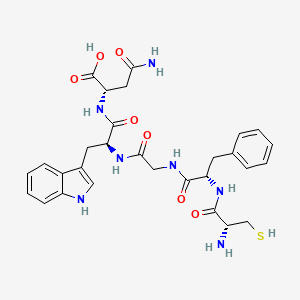
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
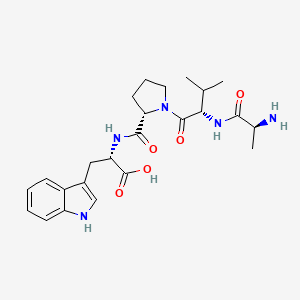
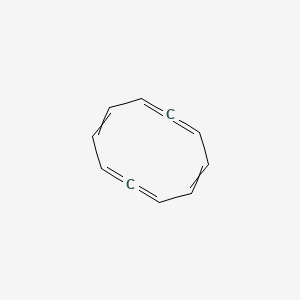
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
